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Compound of Interest

Compound Name:
(3-(Ethylcarbamoyl)-5-

fluorophenyl)boronic acid

Cat. No.: B1417935 Get Quote

An In-Depth Technical Guide to (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-(Ethylcarbamoyl)-5-
fluorophenyl)boronic acid, a specialized building block of significant interest in contemporary

drug discovery and organic synthesis. We will delve into its core physicochemical properties,

plausible synthetic routes, and its functional role in the development of novel therapeutics,

grounded in established scientific principles and methodologies.

Compound Identification and Core Properties
(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is a trifunctional aromatic compound

featuring a boronic acid moiety, a fluorine atom, and an ethylamide group. This unique

combination of functional groups makes it a valuable reagent for introducing specific structural

motifs into larger molecules, particularly in the context of medicinal chemistry where fluorine

and amide groups can significantly modulate pharmacokinetic and pharmacodynamic

properties.

Molecular Structure:

Key Identifiers and Physicochemical Data
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Property Value Source

CAS Number 874219-38-2 [1]

Molecular Formula C9H11BFNO3 [1]

Molecular Weight 211.00 g/mol [1]

MDL Number MFCD08235055 [1]

Synthesis and Mechanistic Considerations
While a specific, published synthesis for (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid is

not readily available in public literature, its structure lends itself to established synthetic

strategies for arylboronic acids. A highly plausible route involves the borylation of a

corresponding aryl halide precursor.

Proposed Synthetic Workflow:

A logical synthetic approach would commence from a di-substituted aniline, such as 3-bromo-5-

fluoroaniline. The synthesis would proceed through two key transformations: amidation of the

aniline nitrogen followed by a lithium-halogen exchange and subsequent borylation.
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Caption: Proposed synthetic pathway for (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid.
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Causality in Experimental Choices:

Protection/Amidation First: The amidation step is performed prior to borylation. The acidic

proton of the aniline would interfere with the highly basic organolithium reagent required for

the lithium-halogen exchange. Converting the aniline to an amide protects it and installs the

desired ethylcarbamoyl side chain.

Cryogenic Conditions: The lithium-halogen exchange using n-butyllithium is performed at low

temperatures (typically -78 °C) to prevent unwanted side reactions and decomposition of the

thermally sensitive aryl lithium intermediate.[2]

Borylation Reagent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are

excellent electrophiles for trapping the nucleophilic aryl lithium species.

Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester intermediate under

acidic conditions to yield the free boronic acid. This step is crucial for isolating the final

product.[2][3]

Role in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in drug discovery, primarily due to the

unique ability of the boron atom to form reversible covalent bonds with nucleophiles, such as

the hydroxyl groups found in the active sites of serine proteases.[4]

The Boronic Acid Pharmacophore:

The boronic acid group in (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid serves as a

potent pharmacophore. Its trigonal planar geometry can change to a tetrahedral configuration

upon binding to a biological target, mimicking the transition state of substrate hydrolysis in

enzymes like proteases. This mechanism is famously exploited by the proteasome inhibitor

drug Bortezomib.[4]

Structural Contributions of other Functional Groups:

Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance a drug

candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It can
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also increase binding affinity through favorable electrostatic interactions and modulate the

acidity (pKa) of the boronic acid group.

Ethylcarbamoyl Group: The amide functionality provides a hydrogen bond donor and

acceptor, which can be critical for specific interactions within a protein's binding pocket. The

ethyl group offers a degree of lipophilicity that can be fine-tuned to optimize cell permeability

and pharmacokinetic profiles.

The combination of these three functional groups makes (3-(Ethylcarbamoyl)-5-
fluorophenyl)boronic acid a highly valuable building block for generating libraries of potential

drug candidates through combinatorial chemistry, often employing cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
A primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a

powerful method for forming carbon-carbon bonds. The following protocol describes a

representative use of (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid to synthesize a biaryl

compound.

Objective: To synthesize N-ethyl-3-fluoro-5-(pyridin-4-yl)benzamide from (3-
(Ethylcarbamoyl)-5-fluorophenyl)boronic acid and 4-bromopyridine.
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Reactants

Reagents & Conditions

(3-(Ethylcarbamoyl)-5-
fluorophenyl)boronic acid
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(e.g., Pd(PPh3)4)
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(e.g., Dioxane/H2O)

Heat
(e.g., 90°C)

N-ethyl-3-fluoro-5-
(pyridin-4-yl)benzamide

(Product)
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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar,

add (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid (211 mg, 1.0 mmol, 1.0 equiv).

Addition of Reagents: Add 4-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), potassium

carbonate (414 mg, 3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (58

mg, 0.05 mmol, 5 mol%).
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Rationale: The base is essential for the transmetalation step of the catalytic cycle. The

palladium catalyst is the core of the cross-coupling machinery.

Solvent Addition: Evacuate the flask and backfill with argon gas (repeat 3 times). Add 1,4-

dioxane (8 mL) and water (2 mL) via syringe.

Rationale: The reaction is performed under an inert atmosphere to prevent oxidation and

deactivation of the Pd(0) catalyst. A mixed solvent system is often used to ensure all

reactants are soluble.

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or LC-MS.

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and

water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate

(2 x 15 mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by

column chromatography on silica gel to yield the desired product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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